molecular formula C6H8N2O4S2 B103779 Benzene-1,4-disulfonamide CAS No. 16993-45-6

Benzene-1,4-disulfonamide

Cat. No. B103779
CAS RN: 16993-45-6
M. Wt: 236.3 g/mol
InChI Key: WOUBWJAJSXAOIV-UHFFFAOYSA-N
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Description

Benzene-1,4-disulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their various biological activities and applications in medicinal chemistry. The sulfonamide group is a common motif in several drugs and is also used in the design of carbonic anhydrase inhibitors . The compound's structure includes a benzene ring substituted with two sulfonamide groups at the 1 and 4 positions.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives, a type of disulfonamide, with moderate to good yields . Additionally, the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at a lower pH can provide N-arylsulfonyl-3-arylsulfonyl derivatives . Another approach involves the reaction of benzene sulfonamides with 4,5,6,7-tetrachlorophthalic anhydride to produce tetrachlorophthalimide moiety-incorporated benzene sulfonamides . Furthermore, FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds in N-benzylic sulfonamides can lead to the formation of various functionalized indene derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and crystallographic techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict molecular structural parameters, vibrational frequencies, and other properties . For example, the molecular structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing that it crystallizes in the monoclinic space group . Similarly, the molecular structure of a Schiff base derivative of benzene sulfonamide was elucidated by spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Benzene-1,4-disulfonamide and its derivatives can participate in various chemical reactions. The sulfonamide group can act as a nucleophile or electrophile depending on the reaction conditions. For instance, the synthesis of Schiff base derivatives involves the condensation of sulfonamide with aldehydes . Additionally, sulfonamide derivatives can inhibit carbonic anhydrase enzymes by coordinating to the zinc ion in the enzyme's active site, as demonstrated by the inhibition activities of various benzene sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,4-disulfonamide derivatives can be influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity, solubility, and potential for hydrogen bonding. The molecular electrostatic potential, dipole moments, and thermodynamic properties can be analyzed using computational methods . For example, the temperature dependence of thermodynamic properties and the calculation of non-linear optical properties were performed for a sulfonamide derivative . The crystallographic studies of a lanthanide 3-D pillared network containing benzene-1,4-disulfonate as a building block revealed high thermal stability and fluorescence emission, indicating potential applications in materials science .

Scientific Research Applications

Enzyme Inhibition

Benzene-1,4-disulfonamide derivatives, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, have been shown to be potent inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentration ranges and display varied activities across different isoenzymes, particularly demonstrating low affinity against isoenzyme hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Synthesis and Electrochemical Studies

Benzene-1,4-disulfonamide derivatives are utilized in the synthesis of various chemical compounds. For instance, they have been involved in the electroreductive splitting of aryl disulfonamides, contributing to the formation of significant chemical products like phenol and sulfinic acid under certain conditions (Horner & Schmitt, 1982).

Pharmaceutical Applications

In pharmaceutical research, benzene-1,4-disulfonamide derivatives are key in synthesizing new compounds with potential antibacterial and anti-oxidant activities. These derivatives have been instrumental in developing new substituted 1,4-dihydropyridine derivatives, exhibiting significant biological functions (Ghorbani‐Vaghei et al., 2016).

Catalysis and Organic Reactions

Benzene-1,4-disulfonamide compounds have been applied as catalysts in various chemical reactions. They facilitate the synthesis of different organic compounds, including acetals, diacetates, and conjugate addition products, under mild conditions (Ghorbani‐Vaghei et al., 2009; Ghorbani‐Vaghei et al., 2012).

Molecular Electronics

In the field of molecular electronics, benzene-1,4-disulfonamide derivatives have been investigated for their conductive properties. Studies involving benzene-1,4-dithiol, a related compound, have shown promising results in charge transport through molecules, highlighting its potential in developing molecular-scale electronics (Reed et al., 1997).

Safety And Hazards

Benzene-1,4-disulfonamide is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Benzene-1,4-disulfonamide has been identified as a promising compound in the field of medicinal chemistry, particularly as an inhibitor of oxidative phosphorylation. This suggests potential applications in the treatment of diseases that are dependent on aerobic metabolism .

properties

IUPAC Name

benzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUBWJAJSXAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632245
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,4-disulfonamide

CAS RN

16993-45-6
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzene-1,4-disulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
M Remko, P Herich, F Gregáň, J Kožíšek - Journal of Molecular Structure, 2014 - Elsevier
N-(4-Diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) (I-3) and its hydrochloride salt (I-3·HCl) were prepared. The X-ray molecular structure of (I-3·HCl) has been determined. …
Number of citations: 9 www.sciencedirect.com
CT Supuran, A Maresca, F Gregáň… - Journal of Enzyme …, 2013 - Taylor & Francis
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1), N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide (I-3), …
Number of citations: 62 www.tandfonline.com
M Remko, F Gregáň - Proceedings of 2nd International …, 2016 - pdfs.semanticscholar.org
In this lecture we present the design and synthesis of novel drug-like aromatic sulfonamides, namely (4-sulfamoyl-N-(3-morpholinopropyl) benzamide, N-(3-morpholinopropyl) benzene-…
Number of citations: 4 pdfs.semanticscholar.org
M Remko, J Kožíšek, J Semanová, F Gregáň - Journal of Molecular …, 2010 - Elsevier
4-Sulfamoyl-N-(3-morpholinopropyl) benzamide (P10), N-(3-morpholinopropyl)benzene-1,4-disulfonamide (P20) and their hydrochloride salts (P11 and P22) were prepared. The X-ray …
Number of citations: 14 www.sciencedirect.com
WH Daly, HJ Holle, FM Fouad - The Journal of Organic Chemistry, 1974 - ACS Publications
Experimental Section10 Reagents. Trimethylchlorosilane (3) was purified by distilla-tion from 5 wt% sucrose and tri-n-butylamine to remove polychlorosilane derivatives. 11 Thealkyl …
Number of citations: 3 pubs.acs.org
M Raghavan, I BH, G PC - Current Science, 1947 - europepmc.org
Some benzene 1 : 4-disulphonamides. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us Helpdesk …
Number of citations: 2 europepmc.org
E Dadfar, F Shafiei - Journal of the Chinese Chemical Society, 2020 - Wiley Online Library
A quantitative structure–property relationship (QSPR) has been widely developed to derive a correlation between chemical structures of molecules and their known properties. In the …
Number of citations: 4 onlinelibrary.wiley.com
P He, J Feng, X Xia, Y Sun, J He, T Guan… - Journal of Medicinal …, 2023 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy for cancer therapy. Here, we discovered a 1H-1,2,3-triazole derivative HP661 as a …
Number of citations: 1 pubs.acs.org
DE Bussiere, L Xie, H Srinivas, W Shu, A Burke, C Be… - bioRxiv, 2019 - biorxiv.org
The anti-cancer agent Indisulam inhibits cell proliferation by causing degradation of RBM39, an essential mRNA splicing factor. Indisulam promotes an interaction between RBM39 and …
Number of citations: 2 www.biorxiv.org

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